molecular formula C10H6FIN2O2 B8585889 1-(3-fluorophenyl)-5-iodo-1H-pyrazole-4-carboxylic acid

1-(3-fluorophenyl)-5-iodo-1H-pyrazole-4-carboxylic acid

Cat. No.: B8585889
M. Wt: 332.07 g/mol
InChI Key: NYRQDFPTYLFPKH-UHFFFAOYSA-N
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Description

1-(3-fluorophenyl)-5-iodo-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of an iodine atom at the 5th position, a fluorophenyl group at the 1st position, and a carboxylic acid group at the 4th position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluorophenyl)-5-iodo-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound.

    Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom at the 1st position of the pyrazole ring with a fluorophenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Carboxylation: The carboxylic acid group can be introduced by carboxylation of the corresponding pyrazole derivative using carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluorophenyl)-5-iodo-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.

    Coupling reactions: The fluorophenyl group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling reactions: Palladium catalysts and bases like potassium carbonate are typically used in cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(3-fluorophenyl)-5-iodo-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-5-iodo-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine and fluorophenyl groups can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a bromine atom instead of iodine.

    5-chloro-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a chlorine atom instead of iodine.

    5-iodo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with the fluorophenyl group at a different position.

Uniqueness

The uniqueness of 1-(3-fluorophenyl)-5-iodo-1H-pyrazole-4-carboxylic acid lies in the combination of the iodine and fluorophenyl groups, which can impart distinct chemical and biological properties. The iodine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s activity and selectivity in various applications.

Properties

Molecular Formula

C10H6FIN2O2

Molecular Weight

332.07 g/mol

IUPAC Name

1-(3-fluorophenyl)-5-iodopyrazole-4-carboxylic acid

InChI

InChI=1S/C10H6FIN2O2/c11-6-2-1-3-7(4-6)14-9(12)8(5-13-14)10(15)16/h1-5H,(H,15,16)

InChI Key

NYRQDFPTYLFPKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=C(C=N2)C(=O)O)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 5-iodo-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate (589 mg, 1.64 mmol) was dissolved in a mixture of tetrahydrofuran (5 mL), 1.5 N LiOH (1.6 mL) and methanol (1.5 mL) and the mixture was stirred overnight. Most of the tetrahydrofuran was removed by gently blowing a stream of nitrogen over the reaction mixture. Water and 1 N HCl (2.4 mL) was added and the mixture was sonicated well to precipitate the carboxylic acid. The carboxylic acid was filtered and rinsed with water. After drying under vacuum, 5-iodo-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylic acid was obtained (488 mg, 1.47 mmol, 90% yield). This material was used for the next step without further purification.
Quantity
589 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.6 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One

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